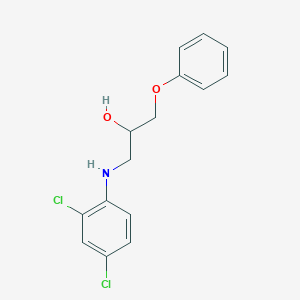
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol is a synthetic organic compound that features a phenoxy group and a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2,4-dichloroaniline with phenoxypropanol under specific conditions. The process may include steps such as:
Reduction of Nitrobenzene: Nitrobenzene is reduced to the corresponding hydroxylamine in an alcohol-water solution of ammonium chloride.
Simultaneous Chlorination and Reduction: The hydroxylamine undergoes chlorination and reduction in a hydrochloric acid solution.
Recrystallization: The product is recrystallized using an alcohol-water solution to obtain pure 2,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Altering Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A related compound with similar chemical properties but different applications.
Phenoxypropanol Derivatives: Compounds with a phenoxypropanol backbone that exhibit varying biological activities.
Schiff Bases: Compounds with a similar structure that are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918649-17-9 |
|---|---|
Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
1-(2,4-dichloroanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15Cl2NO2/c16-11-6-7-15(14(17)8-11)18-9-12(19)10-20-13-4-2-1-3-5-13/h1-8,12,18-19H,9-10H2 |
InChI Key |
MYERHIAKIMRFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
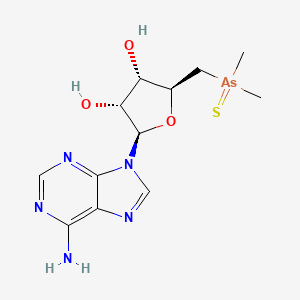
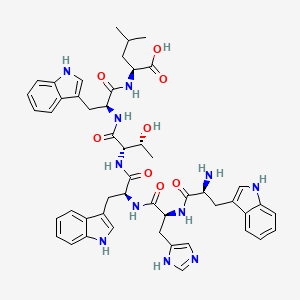
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)
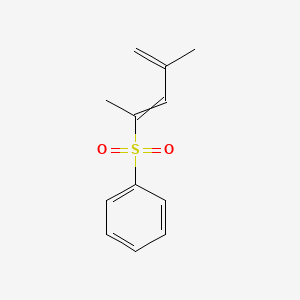
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
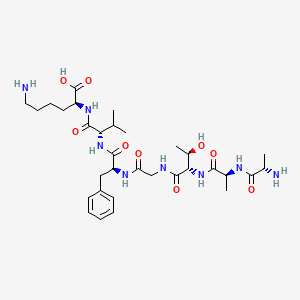
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

